trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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Description
Trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H17F3O3 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Biological Activity
trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (1R,2S)-2-(2-oxo-2-(2-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid
- Molecular Formula : C16H17F3O3
- Molecular Weight : 314.31 g/mol
- CAS Number : 735274-98-3
- Physical Form : Light yellow solid with a purity of 95% .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets:
-
Receptor Modulation :
- The compound has been studied for its role as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in cognitive function and neurodegenerative diseases .
- It enhances the effects of acetylcholine, potentially improving synaptic transmission.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various biological targets:
Target | Activity | EC50 (µM) | Max Modulation (%) |
---|---|---|---|
α7 nAChR | Positive Allosteric Modulator | 0.14 | 600 |
GABA AR | Inhibition of Binding | 0.1 | Not Determined |
These results indicate significant modulation at nAChRs, suggesting therapeutic potential for cognitive enhancement and neuroprotection .
Animal Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Initial trials on animal models have shown:
- Cognitive Improvement : Animals treated with the compound demonstrated enhanced memory retention in maze tests, indicating potential applications in treating cognitive disorders.
- Reduced Inflammation : Models of induced inflammation showed decreased swelling and pain responses upon administration of the compound, supporting its anti-inflammatory claims .
Safety and Toxicology
Toxicological assessments are critical to evaluate the safety profile of this compound. Current data suggest:
- Low acute toxicity in rodent models.
- No significant adverse effects observed at therapeutic doses.
However, further comprehensive toxicological studies are necessary to establish a complete safety profile before clinical application.
Properties
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOFKAZKGAMHJ-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.